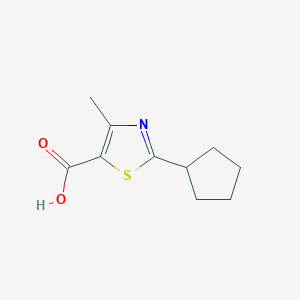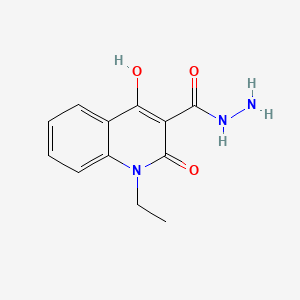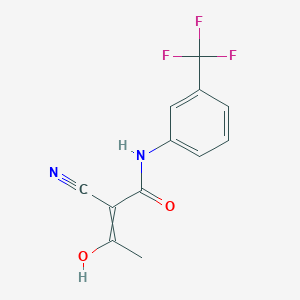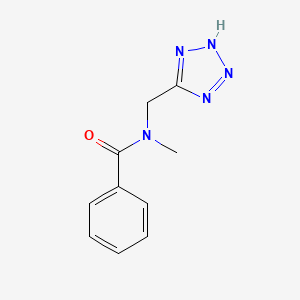
N-metil-N-(2H-1,2,3,4-tetrazol-5-ilmetil)benzamida
Descripción general
Descripción
Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . Tetrazoles, on the other hand, are a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of similar compounds often starts from benzoic acid or its derivatives and amine derivatives . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The molecular structure of similar compounds is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the reaction of amines with sodium azide and triethyl orthoformate in acidic medium .Physical and Chemical Properties Analysis
Tetrazoles are crystalline light yellow powders and odorless. They show melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos de benzamida, incluida la “N-metil-N-(2H-1,2,3,4-tetrazol-5-ilmetil)benzamida”, han demostrado actividad antioxidante . Pueden actuar como captadores de radicales libres y agentes quelantes de metales . Esto los hace potencialmente útiles en la lucha contra las enfermedades relacionadas con el estrés oxidativo.
Actividad antibacteriana
Estos compuestos también han demostrado actividad antibacteriana . Se han probado in vitro contra diferentes bacterias, y algunos han mostrado una actividad inhibitoria del crecimiento efectiva . Esto sugiere un posible uso en el desarrollo de nuevos medicamentos antibacterianos.
Actividad antiinflamatoria y analgésica
Las benzamidas se han utilizado ampliamente en aplicaciones médicas debido a sus propiedades antiinflamatorias y analgésicas . Podrían utilizarse potencialmente en el tratamiento de afecciones que implican inflamación y dolor.
Actividad antitumoral
Algunas benzamidas han mostrado actividad antitumoral , lo que sugiere que la “this compound” podría utilizarse potencialmente en el tratamiento del cáncer.
Aplicaciones industriales
Los compuestos de amida, incluidas las benzamidas, se utilizan en diversos sectores industriales como el plástico, la industria del caucho y la industria del papel . Se encuentran en potenciales moléculas biológicas, como productos naturales, proteínas, intermediarios sintéticos y medicamentos comerciales .
Descubrimiento de fármacos
Los compuestos de amida se han utilizado en el descubrimiento de fármacos . Las propiedades únicas de la “this compound” podrían convertirla en un compuesto valioso en el desarrollo de nuevos medicamentos.
Safety and Hazards
Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Direcciones Futuras
The future directions for research on similar compounds could involve conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, which could be an area of interest for future research .
Mecanismo De Acción
Target of action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values
Mode of action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical pathways
Tetrazoles can affect various biochemical pathways due to their wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can enhance the bioavailability of the compound.
Result of action
Tetrazoles in general have a wide range of biological activities as mentioned above .
Propiedades
IUPAC Name |
N-methyl-N-(2H-tetrazol-5-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15(7-9-11-13-14-12-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDUMIVERTYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNN=N1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)

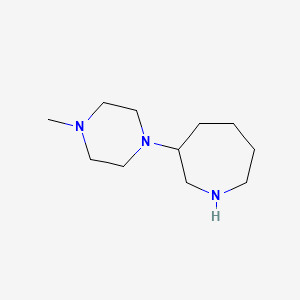
![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)

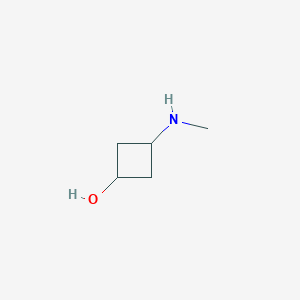
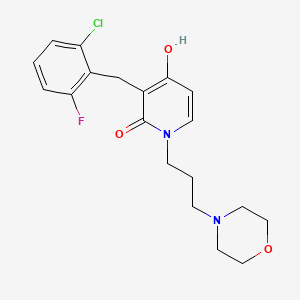
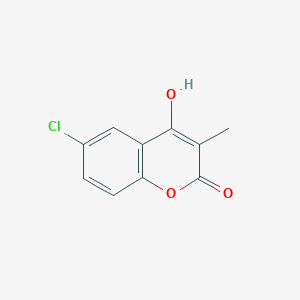
![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)
